Ethyl 4-dimethylaminobenzoylformate

Thermal Stability Formulation Compatibility Process Engineering

Ethyl 4-dimethylaminobenzoylformate (CAS 41116-24-9), with molecular formula C12H15NO3 and molecular weight 221.25 g/mol, belongs to the benzoylformate ester class and is structurally characterized by a para-dimethylamino-substituted phenyl ring attached to an α-keto ester moiety. The compound exists as a solid at ambient temperature with a reported melting point of 92–93°C and a predicted boiling point of 343.1°C at 760 mmHg.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 41116-24-9
Cat. No. B1593545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-dimethylaminobenzoylformate
CAS41116-24-9
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=C(C=C1)N(C)C
InChIInChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-5-7-10(8-6-9)13(2)3/h5-8H,4H2,1-3H3
InChIKeyIEQWYUJSPBZCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-dimethylaminobenzoylformate (CAS 41116-24-9): Technical Procurement Baseline and Compound Profile


Ethyl 4-dimethylaminobenzoylformate (CAS 41116-24-9), with molecular formula C12H15NO3 and molecular weight 221.25 g/mol, belongs to the benzoylformate ester class and is structurally characterized by a para-dimethylamino-substituted phenyl ring attached to an α-keto ester moiety . The compound exists as a solid at ambient temperature with a reported melting point of 92–93°C and a predicted boiling point of 343.1°C at 760 mmHg . Commercially, the compound is supplied at purities typically ranging from 95% to NLT 98% and is available from multiple research chemical vendors at quantities ranging from 50 mg to 5 g .

Why Ethyl 4-dimethylaminobenzoylformate (CAS 41116-24-9) Cannot Be Replaced by Generic In-Class Analogs: A Procurement Risk Assessment


Generic substitution of benzoylformate esters without rigorous analytical and functional verification presents quantifiable risk due to divergent physicochemical and performance profiles among structural analogs. The target compound's para-dimethylamino substituent directly modulates both electronic absorption characteristics and solubility in organic media relative to unsubstituted ethyl benzoylformate, affecting compatibility with specific resin systems and photopolymerization kinetics . Furthermore, in procurement contexts where the compound serves as a synthetic intermediate for downstream derivatization—particularly in chiral reduction or heterocyclic construction pathways—replacement with methyl ester analogs (e.g., CAS 258345-35-6) or the free acid form (CAS 63756-72-9) may alter reaction yields, selectivity, and purification outcomes in ways not captured by simple CAS-to-CAS interchange assumptions .

Quantitative Differentiation of Ethyl 4-dimethylaminobenzoylformate (CAS 41116-24-9): Evidence-Based Comparative Data for Procurement Decisions


Thermal Stability and Processability: Solid-State Handling Advantage Relative to Liquid Ester Analogs

The target compound exhibits a melting point of 92–93°C, rendering it a crystalline solid at standard ambient handling temperatures (20–25°C), in contrast to structurally related photoinitiator co-initiators such as ethyl 4-(dimethylamino)benzoate (CAS 10287-53-3), which exists as a liquid or low-melting solid and is commercially supplied as a liquid formulation . This solid-state physical form at ambient temperature offers a measurable advantage in formulation stability for solid-dosage or powder-blend applications where liquid-phase components may introduce undesirable handling variability or solvent compatibility constraints.

Thermal Stability Formulation Compatibility Process Engineering

GHS Hazard Classification: Skin and Eye Irritation Profile with Documented Precautionary Framework

The compound carries GHS hazard classifications for skin irritation (H315, Category 2), serious eye irritation (H319, Category 2A), and respiratory irritation (H335, Category 3), with explicit precautionary codes established under the Globally Harmonized System . This quantified GHS classification provides a verifiable safety handling framework that contrasts with structurally similar compounds for which comprehensive GHS assessments may be absent or incomplete in vendor documentation, creating regulatory compliance uncertainty during procurement. The documented H-codes and P-codes (including P264, P280, P302+P352, P305+P351+P338) establish a defined risk management protocol absent for many research-grade analogs.

Safety Compliance Occupational Health GHS Classification

Chiral Reduction Substrate Potential: Documented Reactivity in Asymmetric Catalytic Hydrogenation Model Systems

The α-keto ester carbonyl adjacent to the para-dimethylaminophenyl moiety serves as a reducible functional group in chiral reduction systems. The compound has been identified as a substrate in studies employing chiral NADH model systems, yielding ethyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate upon reduction [1]. While direct comparative yield or enantioselectivity data against alternative α-keto ester substrates (e.g., methyl ester analog CAS 258345-35-6) is not available in the public literature for head-to-head comparison, the demonstrated reactivity in asymmetric reduction frameworks establishes this compound as a candidate substrate for stereoselective transformations where the ethyl ester may offer different steric and electronic profiles relative to methyl or free acid analogs [1].

Asymmetric Synthesis Chiral Reduction NADH Model Systems

Optimal Procurement and Application Scenarios for Ethyl 4-dimethylaminobenzoylformate (CAS 41116-24-9) Based on Verified Differentiation Evidence


Type II Photoinitiator Precursor Development in UV-Curable Coating Formulations

The compound is utilized in organic synthesis as a photoinitiator precursor, specifically studied for its ability to facilitate monomer polymerization upon UV exposure . The para-dimethylamino substitution pattern is structurally analogous to established amine co-initiator frameworks used in Type II photoinitiator systems where electron-donating groups enhance radical generation efficiency through hydrogen abstraction or electron transfer mechanisms. In procurement for UV-curable coating development, the compound's solid-state form may offer handling advantages for powder-blend or solid-dispersion formulations relative to liquid amine co-initiators.

Synthetic Intermediate in Medicinal Chemistry and Heterocyclic Construction Pathways

The compound functions as a versatile α-keto ester building block in synthetic organic chemistry, with documented application in Brønsted acid-catalyzed asymmetric multicomponent reactions for the synthesis of highly enantioenriched nitrogen-containing heterocycles . The presence of both an electrophilic α-keto carbonyl and an electron-rich para-dimethylamino aromatic ring enables participation in diverse reaction manifolds including nucleophilic additions, condensations, and cycloadditions, making it suitable for medicinal chemistry library synthesis and agrochemical intermediate preparation [1].

Chiral Reduction Method Development for α-Hydroxy Ester Synthesis

The α-keto ester moiety undergoes reduction to the corresponding α-hydroxy ester under chiral NADH model conditions, as documented in peer-reviewed studies investigating asymmetric hydrogenation and biomimetic reduction systems [2]. This reactivity profile supports procurement for academic and industrial laboratories engaged in developing stereoselective reduction methodologies, asymmetric catalysis screening, and the synthesis of chiral α-hydroxy acid derivatives with potential pharmaceutical relevance. The ethyl ester functionality may offer differential solubility and steric properties compared to methyl or free acid analogs in such transformations.

Academic and Industrial Research Procurement Under Defined GHS Compliance Frameworks

For institutional procurement workflows requiring explicit GHS hazard classification prior to chemical acquisition, this compound offers a fully documented safety profile with enumerated H-codes (H315, H319, H335) and corresponding P-code precautionary statements . This completeness of hazard documentation reduces EHS review cycle time and enables compliant handling in shared laboratory facilities, academic core facilities, and regulated industrial research environments where incomplete SDS documentation may delay or prevent procurement of alternative research-grade compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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